2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Overview
Description
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClO3S and a molecular weight of 218.66 g/mol . It is a white to light yellow crystalline powder that is soluble in toluene . This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 21866 . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Exposure to moist air or water should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride typically involves the reaction of 2,3-dihydro-1-benzofuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form sulfinyl or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and sulfinyl or thiol compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It is explored for its potential use in the development of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride: This compound has similar reactivity but differs in its molecular structure due to the presence of additional methyl groups.
2,3-Dihydrobenzofuran-5-sulfonyl chloride: This compound is structurally similar but lacks the additional substituents found in 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the benzofuran ring, which imparts distinct chemical properties. Its ability to form stable sulfonamide bonds makes it valuable in various chemical and biological applications .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWYPBARHGPULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379849 | |
Record name | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115010-11-2 | |
Record name | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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